3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrazole and nitrobenzyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-CHLORO-1H-PYRAZOL-2-YL)QUINAZOLINONE
- 2-(3-NITROBENZYLTHIO)-4(3H)-QUINAZOLINONE
Uniqueness
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and nitrobenzyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C20H16ClN5O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C20H16ClN5O3S/c21-15-11-22-24(12-15)8-9-25-19(27)17-6-1-2-7-18(17)23-20(25)30-13-14-4-3-5-16(10-14)26(28)29/h1-7,10-12H,8-9,13H2 |
InChI Key |
PTEJOQMKUONORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCN4C=C(C=N4)Cl |
Origin of Product |
United States |
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